

# (R)-4-Benzyl-3-(chloromethyl)morpholine: A Technical Guide

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## Compound of Interest

Compound Name:	4-Benzyl-3-(chloromethyl)morpholine
Cat. No.:	B1340408

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CAS Number: 1217697-39-6

This technical guide provides an in-depth overview of **(R)-4-Benzyl-3-(chloromethyl)morpholine**, a chiral morpholine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, outlines a plausible synthetic approach based on established chemical principles, and discusses its potential applications, particularly as a chiral building block in the synthesis of bioactive molecules.

## Chemical and Physical Properties

A summary of the key quantitative data for **(R)-4-Benzyl-3-(chloromethyl)morpholine** and its racemic form is presented in Table 1. This data is essential for handling, characterization, and application of the compound in a laboratory setting.

Property	Value	CAS Number	Reference
Chemical Formula	C <sub>12</sub> H <sub>16</sub> CINO	1217697-39-6 ((R)-enantiomer)	N/A
Molecular Weight	225.72 g/mol	1217697-39-6 ((R)-enantiomer)	N/A
Racemate CAS Number	110167-16-3	110167-16-3	<a href="#">[1]</a>
Racemate Molecular Formula	C <sub>12</sub> H <sub>16</sub> CINO	110167-16-3	<a href="#">[1]</a>
Racemate Molecular Weight	225.71 g/mol	110167-16-3	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(R)-4-Benzyl-3-(chloromethyl)morpholine** is not readily available in the public domain, a potential synthetic route can be devised based on established methods for the preparation of chiral morpholines. The synthesis of chiral 3-substituted morpholines often commences from chiral amino alcohols. [\[2\]](#) A plausible precursor for **(R)-4-Benzyl-3-(chloromethyl)morpholine** is the corresponding chiral amino alcohol, **(R)-2-(benzylamino)-3-chloropropan-1-ol**.

The general strategy involves the cyclization of an N-substituted 2-amino alcohol derivative. A common method for forming the morpholine ring is through the reaction of an N-substituted amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization.

### Proposed Experimental Protocol for the Synthesis of **(R)-4-Benzyl-3-(chloromethyl)morpholine**:

This proposed protocol is based on general principles of morpholine synthesis and should be optimized for specific laboratory conditions.

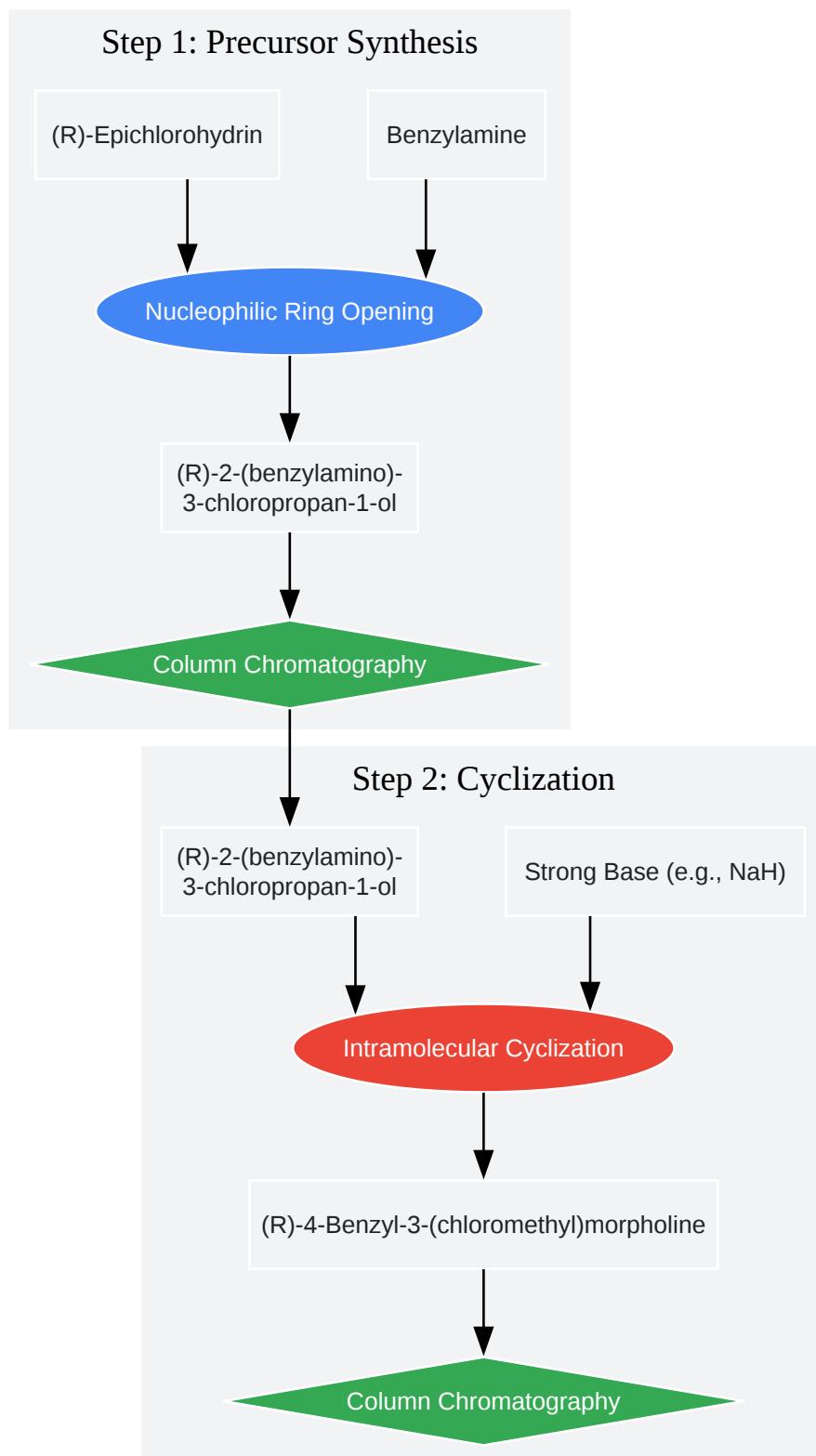
#### Step 1: Synthesis of **(R)-2-(benzylamino)-3-chloropropan-1-ol**

- To a solution of (R)-epichlorohydrin in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add benzylamine in a dropwise manner at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-(benzylamino)-3-chloropropan-1-ol.
- Purify the crude product by column chromatography on silica gel.

#### Step 2: Cyclization to form (R)-4-Benzyl-3-(chloromethyl)morpholine

- Dissolve the purified (R)-2-(benzylamino)-3-chloropropan-1-ol in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.
- After the addition is complete, heat the reaction mixture to a temperature between 80-120 °C.
- Monitor the intramolecular cyclization by TLC.
- Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude product by column chromatography to yield (R)-4-Benzyl-3-(chloromethyl)morpholine.

## Workflow for the Proposed Synthesis:

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Caption: Proposed synthetic workflow for **(R)-4-Benzyl-3-(chloromethyl)morpholine**.

## Potential Applications in Drug Development

**(R)-4-Benzyl-3-(chloromethyl)morpholine** serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it a key intermediate in the asymmetric synthesis of pharmaceutical compounds. One potential application is in the synthesis of fungicides. For instance, the morpholine scaffold is a core component of fungicides like fenpropimorph. While a direct synthetic route from **(R)-4-Benzyl-3-(chloromethyl)morpholine** to fenpropimorph is not explicitly documented, the structural similarity suggests its potential as a precursor in the development of novel fungicidal agents.

## Signaling Pathways

Currently, there is no publicly available information detailing the direct involvement of **(R)-4-Benzyl-3-(chloromethyl)morpholine** in any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate. The biological activity of any final compound synthesized from this intermediate would depend on the overall structure of that molecule.

## Safety and Handling

Based on data for the related compound 4-benzyl-2-(chloromethyl)morpholine, this class of compounds should be handled with care. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The proposed experimental protocol is illustrative and has not been validated. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, with all necessary safety precautions in place.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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